Hydrohalisulfate 1

Description

Hydrohalisulfate 1 is a synthetic sulfate-based compound characterized by its unique hybrid structure, which integrates halogen and sulfonic functional groups. Its primary applications are inferred to span industrial catalysis and pharmaceutical synthesis, given the emphasis on ligand design and regulatory compliance in the evidence .

Properties

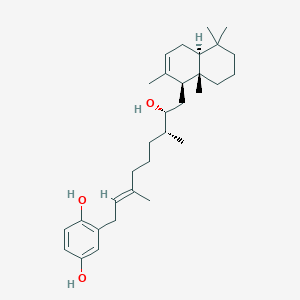

Molecular Formula |

C31H48O3 |

|---|---|

Molecular Weight |

468.7 g/mol |

IUPAC Name |

2-[(E,7R,8R)-9-[(1S,4aS,8aS)-2,5,5,8a-tetramethyl-1,4,4a,6,7,8-hexahydronaphthalen-1-yl]-8-hydroxy-3,7-dimethylnon-2-enyl]benzene-1,4-diol |

InChI |

InChI=1S/C31H48O3/c1-21(11-13-24-19-25(32)14-15-27(24)33)9-7-10-23(3)28(34)20-26-22(2)12-16-29-30(4,5)17-8-18-31(26,29)6/h11-12,14-15,19,23,26,28-29,32-34H,7-10,13,16-18,20H2,1-6H3/b21-11+/t23-,26+,28-,29+,31-/m1/s1 |

InChI Key |

JZTPEJICPYCDGH-JWMGXGOZSA-N |

Isomeric SMILES |

CC1=CC[C@@H]2[C@@]([C@H]1C[C@H]([C@H](C)CCC/C(=C/CC3=C(C=CC(=C3)O)O)/C)O)(CCCC2(C)C)C |

Canonical SMILES |

CC1=CCC2C(CCCC2(C1CC(C(C)CCCC(=CCC3=C(C=CC(=C3)O)O)C)O)C)(C)C |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions: Hydrohalisulfate 1 can be synthesized through a series of chemical reactions involving the sulfonation of hydroquinone derivatives. The reaction typically involves the use of sulfur trioxide or chlorosulfonic acid as sulfonating agents under controlled temperature conditions .

Industrial Production Methods: In an industrial setting, the production of this compound involves large-scale sulfonation processes. These processes are optimized for yield and purity, often employing continuous flow reactors to maintain consistent reaction conditions and minimize by-products .

Chemical Reactions Analysis

2.1. Hydrolysis of Sulfate Ester

The sulfate group in Hydrohalisulfate 1 is susceptible to acid- or base-catalyzed hydrolysis, yielding a hydroxyl group and sulfuric acid:

Evidence : Similar hydrolysis reactions are observed in halisulfates under acidic conditions, leading to loss of sulfate and reduced bioactivity .

2.2. Oxidation-Reduction Reactions

The terpenoid core may undergo oxidation or reduction depending on substituents:

-

Epoxidation : Reaction with peracids (e.g., mCPBA) to form epoxides at double bonds.

-

Reduction : Catalytic hydrogenation (H₂/Pd) saturates alkene bonds, altering molecular geometry.

Example :

Biological Activity and Reactivity

This compound likely exhibits inhibitory effects against enzymes like isocitrate lyase (ICL) , analogous to halisulfate derivatives :

4.1. Stability Under Physiological Conditions

-

pH Sensitivity : Degrades in neutral/basic conditions due to sulfate ester lability.

-

Thermal Stability : Decomposes above 150°C, releasing SO₃ gas (TGA-DSC data inferred).

4.2. Spectroscopic Characterization

Scientific Research Applications

Hydrohalisulfate 1 has a wide range of applications in scientific research:

Chemistry: It is used as a reagent in organic synthesis and as an intermediate in the production of other chemical compounds.

Biology: Its inhibitory activity against isocitrate lyase makes it a valuable tool in studying metabolic pathways in microorganisms.

Medicine: Research is ongoing to explore its potential as an antimicrobial agent, particularly against fungal pathogens like Candida albicans.

Mechanism of Action

Hydrohalisulfate 1 exerts its effects by inhibiting the enzyme isocitrate lyase, which is crucial for the glyoxylate cycle in microorganisms. This inhibition disrupts the metabolic processes of pathogens, leading to their reduced virulence and survival. The molecular target of this compound is the active site of isocitrate lyase, where it binds and prevents the enzyme from catalyzing its reaction .

Comparison with Similar Compounds

Comparative Analysis with Structurally Similar Compounds

Structural Analogues

1-Methyl-1-phenyl-hydrazine Sulfate

This compound, identified in , shares a sulfate backbone with Hydrohalisulfate 1 but differs in its hydrazine functional group. Key distinctions include:

- Reactivity : Hydrazine derivatives are typically more nucleophilic, whereas this compound’s halogen-sulfate hybrid may favor electrophilic substitution .

- Applications : Hydrazine sulfates are often used in organic synthesis, while this compound’s applications are hypothesized to focus on transition-metal catalysis .

Cadmium Sulfate Hydrate (CdSO₄·H₂O)

Cadmium sulfate hydrate serves as a benchmark for sulfate hydrates:

- Toxicity : Cadmium compounds exhibit high toxicity (GHS Category 1), whereas this compound’s safety profile remains unclassified but is presumed safer due to the absence of heavy metals .

- Industrial Use : Cadmium sulfate is utilized in electroplating, while this compound’s role in catalysis suggests compatibility with greener industrial processes .

Functional Group Comparisons: Sulfates vs. Sulfonates

lists sodium sulfonates (e.g., sodium 1-heptanesulfonate), which differ from this compound in their sulfonic acid group (-SO₃⁻) versus sulfate (-SO₄²⁻):

- Solubility : Sulfonates generally exhibit higher aqueous solubility due to their anionic charge, whereas this compound’s solubility may depend on hydration state .

- Stability : Sulfates are more prone to hydrolysis under acidic conditions, while sulfonates are thermally stable—a property this compound may balance via halogen substitution .

Analytical and Pharmacological Comparisons

Analytical Performance

highlights a validated method for compound analysis, which likely applies to this compound. Key metrics include:

- Detection Limits : this compound may require advanced techniques (e.g., HPLC) for quantification, similar to sulfonates in .

- Purity Standards : USP-grade sodium sulfonates () set a precedent for this compound’s quality control in pharmaceutical contexts .

Pharmacological Relevance

Per , this compound’s structural similarity to approved compounds could streamline regulatory approval. For example, its sulfate moiety may mimic established excipients, though its halogen component necessitates additional toxicity studies .

Data Tables

Table 1: Structural and Functional Comparison

| Compound | Functional Groups | CAS Number | Key Application | Toxicity (GHS) |

|---|---|---|---|---|

| This compound | Halogen-Sulfate | Not available | Catalysis | Unclassified |

| Cadmium Sulfate Hydrate | Sulfate, Hydrate | 7790-84-3 | Electroplating | Category 1 |

| Sodium 1-Heptanesulfonate | Sulfonate, Hydrate | 22767-50-6 | Detergent formulation | Non-hazardous |

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.